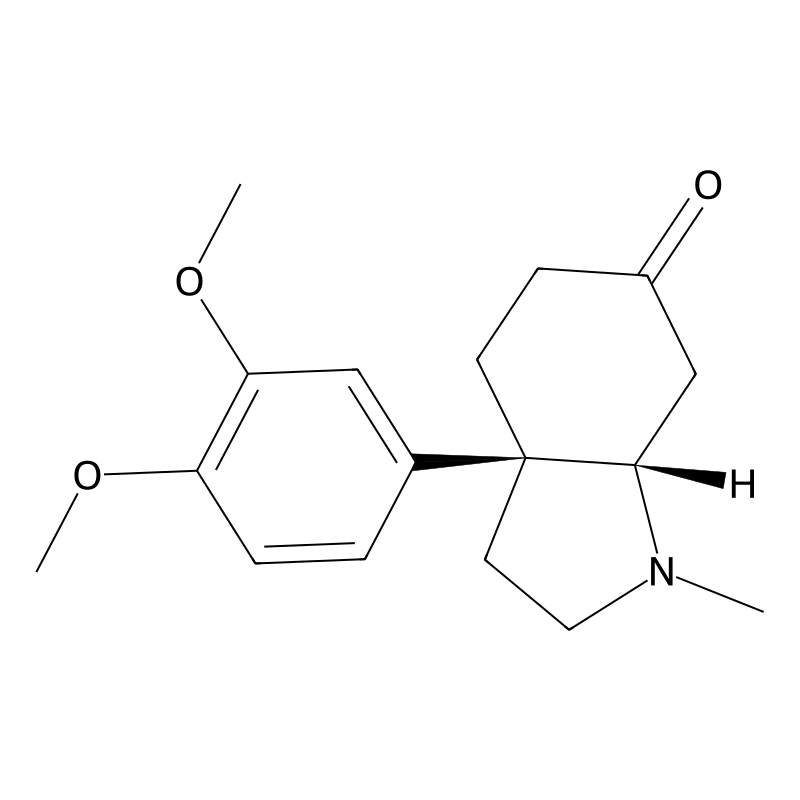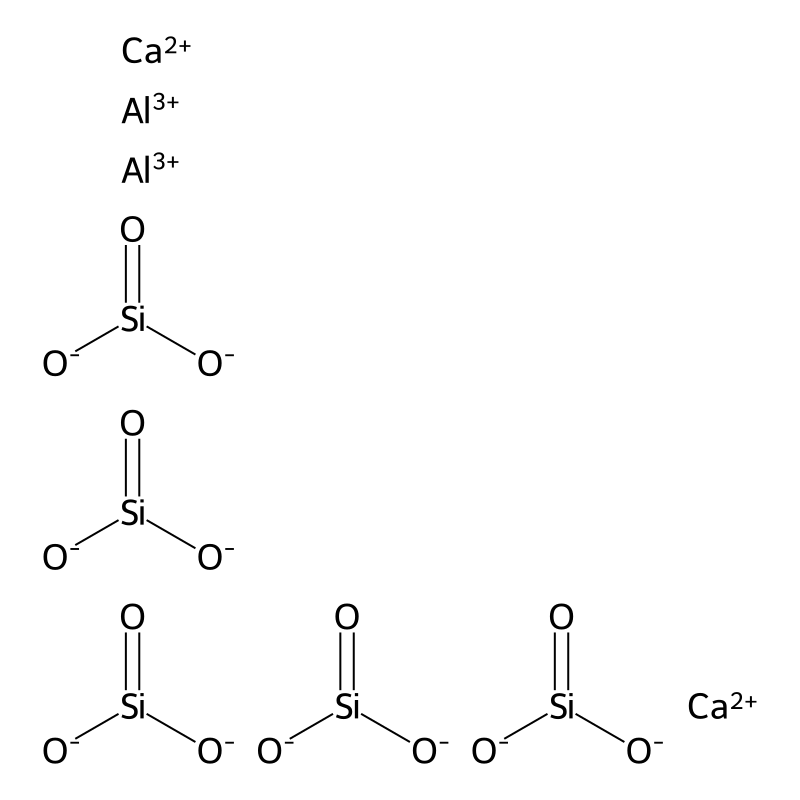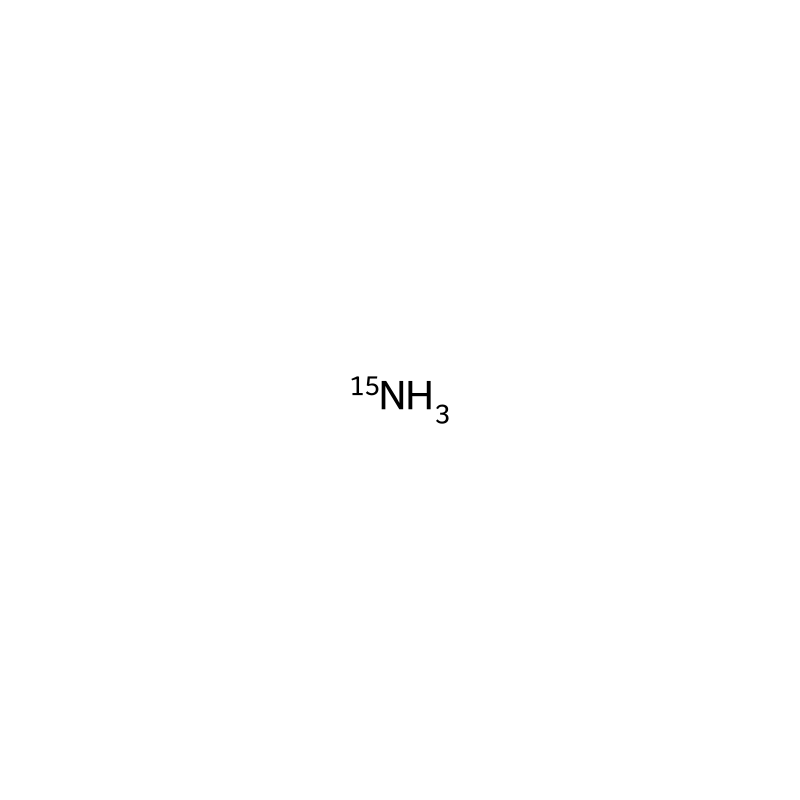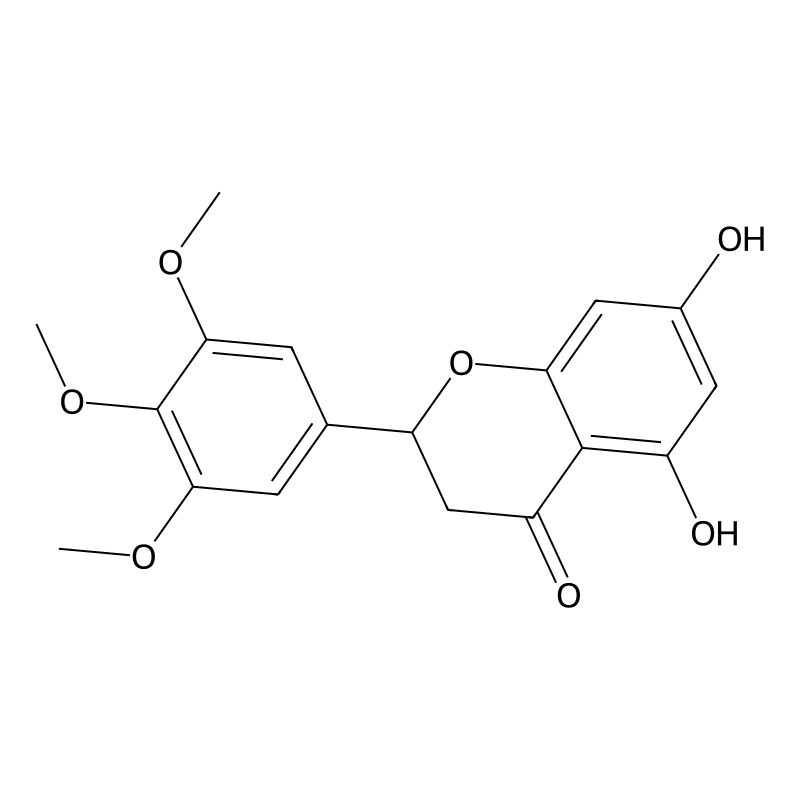Methotrexate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.
Practically insoluble in water and in alcohol.
In water, 2.6X10+3 mg/L at 25 °C /Estimated/
1.71e-01 g/L
Canonical SMILES
Isomeric SMILES
Understanding Cell Proliferation and Folate Metabolism
Methotrexate's primary function lies in its ability to inhibit an enzyme called dihydrofolate reductase (DHFR) [1]. DHFR plays a crucial role in folate metabolism, a process essential for cell division and DNA synthesis [2]. By blocking DHFR, methotrexate disrupts folate availability, leading to cell cycle arrest and preventing rapid cell proliferation [1]. This mechanism makes methotrexate a valuable tool for studying cell growth regulation and the mechanisms underlying diseases like cancer, which are characterized by uncontrolled cell division [3].
- Source 1: PubChem - Methotrexate: )
- Source 2: National Library of Medicine - Folate Metabolism: )
- Source 3: National Cancer Institute - Understanding Cancer: )
Investigating Autoimmune Diseases
Methotrexate's ability to modulate the immune system makes it a subject of research in autoimmune diseases like rheumatoid arthritis and psoriasis [4]. It is believed to suppress the activity of immune cells involved in inflammatory processes, potentially offering therapeutic benefits [5]. Research using methotrexate in cell cultures and animal models helps scientists understand the underlying mechanisms of these diseases and develop new treatment strategies [6].
- Source 4: Arthritis Foundation - Methotrexate:
- Source 5: National Psoriasis Foundation - Methotrexate:
- Source 6: National Institutes of Health - Autoimmune Diseases: )
Exploring Cancer Research
Beyond its clinical use in cancer treatment, methotrexate plays a role in basic cancer research. Scientists utilize methotrexate to study various aspects of cancer biology, including resistance mechanisms developed by cancer cells and the effectiveness of new anti-cancer drugs [7, 8]. Additionally, methotrexate helps researchers investigate the role of folate metabolism in tumor development and progression [9].
Methotrexate hydrate is a derivative of methotrexate, an antimetabolite and antifolate drug widely used in cancer therapy and autoimmune diseases. Its chemical formula is , and it appears as a light yellow to brown powder or crystalline solid. Methotrexate hydrate is primarily known for its role as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis, which makes it effective in slowing down the proliferation of rapidly dividing cells, such as cancer cells .
Methotrexate's primary mechanism of action involves its inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism []. By blocking DHFR, methotrexate disrupts the production of tetrahydrofolate, a crucial molecule for DNA synthesis. This ultimately hinders rapid cell division, a characteristic of cancer cells and overactive immune cells in autoimmune diseases [, ].
- Inhibition of Dihydrofolate Reductase: Methotrexate competes with dihydrofolate for binding to dihydrofolate reductase, effectively blocking the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to decreased levels of nucleotides necessary for DNA synthesis .
- Polyglutamation: Inside cells, methotrexate can be converted into methotrexate polyglutamate forms by the enzyme folylpolyglutamate synthase. These polyglutamates have a higher affinity for dihydrofolate reductase and prolong the drug's action within the cell .
- Metabolism: The drug is metabolized primarily in the liver, where it can be converted into 7-hydroxymethotrexate, a less active metabolite .
Methotrexate hydrate exhibits significant biological activity through its immunosuppressive and anti-inflammatory properties. It induces adenosine release, which contributes to its ability to reduce inflammation by inhibiting pro-inflammatory cytokines . Additionally, it has been shown to affect various immune cell functions, making it useful in treating conditions like rheumatoid arthritis and psoriasis .
The synthesis of methotrexate hydrate generally involves the following steps:
- Starting Materials: The synthesis typically begins with 4-amino-4-deoxy-N10-methylpteroic acid and various amines.
- Formation of Methotrexate: The reaction involves coupling these starting materials through peptide bond formation, followed by selective protection and deprotection steps to achieve the final methotrexate structure.
- Hydration: The final product can then be crystallized from aqueous solutions to yield methotrexate hydrate .
Methotrexate hydrate has several applications:
- Cancer Treatment: It is primarily used in chemotherapy regimens for various cancers, including leukemia and lymphomas.
- Autoimmune Disorders: Methotrexate is also utilized in treating autoimmune diseases such as rheumatoid arthritis and psoriasis due to its immunosuppressive effects.
- Ectopic Pregnancy: It is employed in medical management of ectopic pregnancies to inhibit cell division in rapidly proliferating trophoblastic tissue .
Methotrexate hydrate interacts with various biological systems:
- Drug Interactions: It may interact with nonsteroidal anti-inflammatory drugs (NSAIDs), increasing the risk of toxicity due to reduced renal clearance.
- Genetic Variations: Certain genetic polymorphisms, such as those in the methylenetetrahydrofolate reductase gene, can affect individual responses to methotrexate therapy, influencing both efficacy and toxicity levels .
- Transport Proteins: Methotrexate is actively transported into cells via specific transport proteins, which can also influence its pharmacokinetics and therapeutic outcomes .
Methotrexate hydrate shares structural similarities with other antifolate compounds but possesses unique characteristics that distinguish it from them.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Pemetrexed | C20H22N4O6 | Multi-target antifolate; used in lung cancer treatment. |
| Trimethoprim | C14H18N4O3S | Primarily used as an antibiotic; inhibits bacterial dihydrofolate reductase. |
| Leucovorin (Folinic Acid) | C20H23N7O7 | A reduced form of folic acid; used to rescue normal cells from methotrexate toxicity. |
| 5-Fluorouracil | C4H5FN2O2 | Antimetabolite that disrupts RNA synthesis; used in various cancers. |
Methotrexate hydrate's unique inhibition of dihydrofolate reductase along with its ability to form polyglutamate derivatives gives it a distinct pharmacological profile compared to these compounds .
Physical Description
Solid
Bright yellow-orange, odorless, crystalline powder.
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Decomposition
Melting Point
Melting point: 185-204 °C. /Methotrexate monohydrate/
195 °C
356-399 °F
UNII
Related CAS
7413-34-5 (di-hydrochloride salt)
Drug Indication
FDA Label
Nordimet is indicated for the treatment of: active rheumatoid arthritis in adult patients,polyarthritic forms of severe, active juvenile idiopathic arthritis (JIA), when the response to nonsteroidal anti-inflammatory drugs (NSAIDs) has been inadequate,moderate to severe plaque psoriasis in adults who are candidates for systemic therapy, and severe psoriatic arthritis in adult patients, induction of remission in moderate steroid-dependent Crohn's disease in adult patients, in combination with corticosteroids and for maintenance of remission, as monotherapy, in patients who have responded to methotrexate.
In rheumatological and dermatological diseasesActive rheumatoid arthritis in adult patients. Polyarthritic forms of active, severe juvenile idiopathic arthritis (JIA) in adolescents and children aged 3 years and over when the response to non-steroidal anti-inflammatory drugs (NSAIDs) has been inadequate. Severe, treatment-refractory, disabling psoriasis which does not respond sufficiently to other forms of treatment such as phototherapy, psoralen and ultraviolet A radiation (PUVA) therapy and retinoids, and severe psoriatic arthritis in adult patients. In oncologyMaintenance treatment of acute lymphoblastic leukaemia (ALL) in adults, adolescents and children aged 3 years and over.
Livertox Summary
Drug Classes
Therapeutic Uses
Methotrexate is indicated for treatment of breast carcinoma, head and neck cancers (epidermoid), non-small cell lung carcinoma (especially squamous cell types), small cell lung carcinoma, and gestational trophoblastic tumors (gestational choriocarcinoma, chorioadenoma destruens, hydatidiform mole). /Included in US product labeling/
Methotrexate is indicated for treatment of cervical carcinoma, ovarian carcinoma, bladder carcinoma, colorectal carcinoma, esophageal carcinoma, gastric carcinoma, pancreatic carcinoma, and penile carcinoma. /NOT included in US product labeling/
Methotrexate is indicated for treatment of acute lymphocytic leukemia and prophylaxis and treatment of meningeal leukemia. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for METHOTREXATE (17 total), please visit the HSDB record page.
Mechanism of Action
Methotrexate and its polyglutanate metabolites reversibly inhibits dihydrofolate reductase, the enzyme that reduces folic acid to tetrahydrofolic acid. Inhibition of tetrahydrofolate formation limits the availability of one-carbon fragments necessary for synthesis of purines and the conversion of deoxyuridylate to thymidylate in the synthesis of DNA and cell reproduction. The affinity of dihydrofolate reductase for methotrexate is far greater than its affinity for folic acid or dihydrofolic acid. and, therefore, even very large doses of folic acid given simultaneously will not reverse the effects of methotrexate. Leucovorin calcium, a derivative of tetrahydrofolic acid, may block the effects of methotrexate if given shortly after the antineoplastic agent. Results of one study indicate that methotrexate also causes an increase in intracellular deoxyadenosine triphosphate, which is thought to inhibit ribonucleotide reduction, and polynucleotide ligase, an enzyme concerned in DNA synthesis and repair. Tissues with high rates of cellular proliferation such as neoplasms, psoriatic epidermis, bone marrow, the lining of the GI tract, hair matrix, and fetal cells are most sensitive to the effects of methotrexate.
Methotrexate ... has immunosuppressive activity, in part possibly as a result of inhibition of lymphocyte multiplication. The mechanism(s) of action in the management of rheumatoid arthritis of the drug is not known, although suggested mechanisms have included immunosuppressive and/or antiinflammatory effects.
Vapor Pressure
Absorption Distribution and Excretion
Methotrexate is >80% excreted as the unchanged drug and approximately 3% as the 7-hydroxylated metabolite. Methotrexate is primarily excreted in the urine with 8.7-26% of an intravenous dose appearing in the bile.
The volume of distribution of methotrexate at steady state is approximately 1L/kg.
Methotrexate clearance varies widely between patients and decreases with increasing doses. Currently, predicting clearance of methotrexate is difficult and exceedingly high serum levels of methotrexate can still occur when all precautions are taken.
In adults, oral absorption of methotrexate appears to be dose dependent. Peak serum levels are reached within one to two hours. At doses of 30 mg/sq m or less, methotrexate is generally well absorbed with a mean bioavailability of about 60%. The absorption of doses greater than 80 mg/sq m is significantly less, possibly due to a saturation effect.
After intravenous administration, the initial volume of distribution is approximately 0.18 L/kg (18% of body weight) and steady-state volume of distribution is approximately 0.4 to 0.8 L/kg (40% to 80% of body weight).
Protein binding: Moderate (approximately 50%), primarily to albumin.
At serum methotrexate concentrations exceeding 0.1 umol/mL passive diffusion becomes a major means of intracellular transport of the drug. The drug is widely distributed into body tissues with highest concn in the kidneys, gallbladder, spleen, liver, and skin.
For more Absorption, Distribution and Excretion (Complete) data for METHOTREXATE (10 total), please visit the HSDB record page.
Metabolism Metabolites
After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora.
After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora. Renal excretion is the primary route of elimination, and is dependent upon dosage and route of administration (A620). Route of Elimination: Renal excretion is the primary route of elimination and is dependent upon dosage and route of administration. IV administration, 80% to 90% of the administered dose is excreted unchanged in the urine within 24 hours. There is limited biliary excretion amounting to 10% or less of the administered dose. Half Life: Low doses (less than 30 mg/m^2): 3 to 10 hours; High doses: 8 to 15 hours.
Associated Chemicals
Methotrexate monohydrate;133073-73-1
Wikipedia
1-Hexanol
Drug Warnings
Methotrexate should be used with extreme caution in patients with infection, peptic ulcer, ulcerative colitis, or debility, and in very young or geriatric patients. Methotrexate should be used with extreme caution, if at all, in patients with malignant disease who have preexisting liver damage or impaired hepatic function, preexisting bone marrow depression, aplasia, leukopenia, thrombocytopenia, or anemia; the drug is usually contraindicated in patients with impaired renal function. In the management of psoriasis, methotrexate is contraindicated in patients with poor nutritional status or severe renal or hepatic disorders, those with overt or laboratory evidence of an immunodeficiency syndrome, and in those with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; relative contraindications also include cirrhosis, active or recent hepatitis, or excessive alcohol consumption. In the management of rheumatoid arthritis, methotrexate is contraindicated in patients with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; those with overt or laboratory evidence of immunodeficiency syndromes; and those with excessive alcohol consumption, alcoholic liver disease, or chronic liver disease.
Elevations in serum uric acid concentrations may occur in patients receiving methotrexate as a result of cell destruction and hepatic and renal damage. In some patients, uric acid nephropathy and acute renal failure may result. Tumor lysis syndrome associated with other cytotoxic drugs (e.g., fludarabine, cladribine), also has been reported in patients with rapidly growing tumors who were receiving methotrexate. Pharmacologic and appropriate supportive treatment may prevent or alleviate this complication. Methotrexate also was reported to precipitate acute gouty arthritis in two patients being treated for psoriasis. Administration of large volumes of fluids, alkalinization of the urine, and/or administration of allopurinol may be useful in preventing acute attacks of hyperuricemia and uric acid nephropathy.
Severe nephropathy manifested by azotemia, hematuria, and renal failure may occur in patients receiving methotrexate; fatalities have been reported. In one study, postmortem examination revealed extensive necrosis of the epithelium of the convoluted tubules. In patients with renal impairment, methotrexate accumulation and increased toxicity or additional renal damage may occur.
For more Drug Warnings (Complete) data for METHOTREXATE (22 total), please visit the HSDB record page.
Biological Half Life
Terminal: Low doses: 3 to 10 hours. High doses: 8 to 15 hours. Note: There is wide interindividual variation in clearance rates. Small amounts of methotrexate and its metabolites are protein-bound and may remain in tissues (kidneys, liver) for weeks to months; the presence of fluid loads, such as ascites or pleural effusion, and renal function impairment will also delay clearance.
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Methods of Manufacturing
Preparation: J.M. Smith, D.B. Cosulich, US 2512572 (1959 to Cyanamid)
General Manufacturing Information
A folic acid antagonist
Methotrexate is a mixture containing at least 85% 4-amino-10-methylfolic acid, calculated on the anhydrous basis, and small amounts of related compounds.
Information available in 2005 indicated that Methotrexate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, Yugoslavia (1,2)
Information available in 2005 indicated that Methotrexate sodium was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Czech Republic, Denmark, France, Germany, Indonesia, Israel, Italy, Malaysia, Mexico, Netherlands, New Zealand, Poland, Romania, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States (1,2) /Methotrexate Sodium/
Analytic Laboratory Methods
Analyte: methotrexate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: methotrexate; matrix: chemical purity; procedure: liquid chromatography with detection at 302 nm and comparison to standards
Analyte: methotrexate; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for METHOTREXATE (9 total), please visit the HSDB record page.
Clinical Laboratory Methods
A RADIOIMMUNOASSAY PROCEDURE WAS DEVELOPED FOR DIRECT MEASUREMENT OF METHOTREXATE IN PLASMA, SERUM, CSF OR URINE SAMPLES. ASSAY IS SENSITIVE TO 100 PICOGRAMS; IS HIGHLY SPECIFIC FOR METHOTREXATE IN PRESENCE OF LEUCOVORIN, FOLIC & TETRAHYDROFOLIC ACID & OTHER FOLATE ANALOGS.
Sample matrix: Blood plasma. Sample preparation: Add trichloroacetic acid and centrifuge; add acetic acid-sodium acetate buffer; oxidize with aqueous potassium permanganate solution; add hydrogen peroxide. Assay procedure: HPLC with fluoroescence detection. Limit of detection: 0.01 ug/ml. /From table/
Sample matrix: Blood serum and urine. Sample preparation: Add sample to H-methotrexate; add yeast lysate mix; incubate; centrifuge. Assay procedure: Radiobinding assay. Limit of detection: 450 ng. /From table/
For more Clinical Laboratory Methods (Complete) data for METHOTREXATE (6 total), please visit the HSDB record page.
Storage Conditions
Interactions
Severe, sometimes fatal, toxicity (including hematologic and GI toxicity) has occurred following administration of a non-steroidal anti-inflammatory agent (eg, indomethacin, ketoprofen) concomitantly with methotrexate (particularly with high dose therapy) in patients with various malignant neoplasms, psoriasis, or rheumatoid arthritis.
Concomitant use of penicillins (e.g., amoxicillin, carbenicillin, mezlocillin) may decrease renal clearance of methotrexate, presumably by inhibiting renal tubular secretion of the drug. Increased serum concentrations of methotrexate, resulting in GI or hematologic toxicity, have been reported in patients receiving low- or high-dose methotrexate therapy concomitantly with penicillins, and patients receiving the drugs concomitantly should be carefully monitored.
Concurrent adminstration of intrathecal methotrexate and acyclovir may result in neurological abnormalities; use with caution.
For more Interactions (Complete) data for METHOTREXATE (16 total), please visit the HSDB record page.








